molecular formula C14H12FIO B15379869 1-(Benzyloxy)-2-fluoro-4-iodo-3-methylbenzene

1-(Benzyloxy)-2-fluoro-4-iodo-3-methylbenzene

Cat. No.: B15379869
M. Wt: 342.15 g/mol
InChI Key: XOIQKMZFXBYFOM-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-fluoro-4-iodo-3-methylbenzene is a halogenated aromatic compound featuring a benzyloxy group at position 1, fluorine at position 2, iodine at position 4, and a methyl group at position 3 on the benzene ring. This compound is structurally complex due to the interplay of electron-withdrawing (fluoro, iodo) and electron-donating (benzyloxy, methyl) substituents, which influence its reactivity and physical properties. It is typically synthesized via nucleophilic substitution or etherification reactions, often involving benzyl bromide and phenolic precursors under basic conditions, as seen in analogous syntheses . Such compounds are valuable intermediates in pharmaceutical and materials chemistry, particularly in the development of bioactive molecules or functionalized aromatics for cross-coupling reactions .

Properties

Molecular Formula

C14H12FIO

Molecular Weight

342.15 g/mol

IUPAC Name

3-fluoro-1-iodo-2-methyl-4-phenylmethoxybenzene

InChI

InChI=1S/C14H12FIO/c1-10-12(16)7-8-13(14(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

XOIQKMZFXBYFOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)I

Origin of Product

United States

Biological Activity

1-(Benzyloxy)-2-fluoro-4-iodo-3-methylbenzene is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the presence of a benzyloxy group, a fluorine atom, and an iodine atom attached to a methyl-substituted benzene ring. These functional groups influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound's halogen substituents (fluorine and iodine) can enhance binding affinity to molecular targets due to their electronegative nature, which may facilitate stronger interactions with active sites on proteins.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of halogenated benzene compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (M. tb) .

CompoundActivity Against M. tbIC50 (µM)
This compoundTBDTBD
4-IodoanilineModerate15
2-Fluorobenzyl AlcoholLow50

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of purine nucleoside phosphorylase (PNP), an enzyme critical for nucleotide metabolism. Inhibitors in this class have shown selectivity towards pathogenic PNP over human PNP, suggesting a potential therapeutic application in treating infections caused by pathogens like Mycobacterium tuberculosis .

Study on Antitumor Activity

In a study focused on the antitumor properties of halogenated compounds, this compound was evaluated alongside other analogues. The results indicated that certain structural modifications could enhance cytotoxicity against specific cancer cell lines while minimizing toxicity to normal cells.

CompoundCell Line TestedCC50 (µM)Selectivity Index
This compoundJurkat (T-cell)TBDTBD
Control Compound AHeLa (Cervical)20Low
Control Compound BHepG2 (Liver)15Moderate

Fluorescent Probes Development

Another significant area of research involves the use of this compound in developing fluorescent probes for biological imaging. The incorporation of the benzyloxy group enhances the photophysical properties, making it suitable for tracking cellular processes in real-time .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Replacing iodine with bromine (e.g., CAS 2404734-09-2) reduces molecular weight and alters reactivity in cross-coupling reactions due to differences in bond strength (C-I vs. C-Br) .
  • Electronic Effects: Methoxy groups (e.g., in Compound 1a ) are stronger electron donors than methyl, increasing ring electron density and directing electrophiles to specific positions.

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